

Reactivity profile of the carbon-bromine bond in 2-Bromo-4-methylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylpentane

Cat. No.: B050952

[Get Quote](#)

An In-depth Technical Guide on the Reactivity Profile of the Carbon-Bromine Bond in **2-Bromo-4-methylpentane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylpentane is a secondary alkyl halide with the chemical formula $C_6H_{13}Br$.^[1] ^[2]^[3]^[4]^[5] Its structure features a bromine atom attached to the second carbon of a pentane chain, with a methyl group at the fourth position. This branched-chain structure plays a significant role in its chemical behavior.^[1]^[6] The reactivity of this molecule is primarily dictated by the carbon-bromine (C-Br) bond. This bond is polar covalent, with the more electronegative bromine atom pulling electron density from the carbon, resulting in a partial positive charge ($\delta+$) on the carbon and a partial negative charge ($\delta-$) on the bromine.^[7]^[8] This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

The C-Br bond is weaker than C-Cl and C-F bonds, making bromide a good leaving group in nucleophilic substitution and elimination reactions.^[7]^[9] As a secondary alkyl halide, **2-bromo-4-methylpentane** is at a crossroads of reactivity, capable of undergoing substitution via both $S_{n}1$ and $S_{n}2$ mechanisms, as well as elimination via E1 and E2 pathways.^[9]^[10] The predominant reaction pathway is highly dependent on specific experimental conditions such as the nature of the nucleophile/base, solvent, and temperature.

Physical and Chemical Properties

A summary of the key properties of **2-bromo-4-methylpentane** is provided below.

Property	Value
Molecular Formula	C ₆ H ₁₃ Br ^{[1][2][3][4][5]}
Molecular Weight	165.071 g/mol ^{[3][5]}
IUPAC Name	2-bromo-4-methylpentane ^[4]
CAS Registry Number	30310-22-6 ^{[3][5]}
Structure (SMILES)	CC(C)CC(C)Br ^[4]
Classification	Secondary Alkyl Halide

Core Reactivity: Substitution vs. Elimination

The primary reactivity pathways for **2-bromo-4-methylpentane** involve the cleavage of the C-Br bond. These pathways are broadly categorized as nucleophilic substitution and β -elimination, which are often in competition.

Nucleophilic Substitution Reactions

In these reactions, a nucleophile replaces the bromine atom. The mechanism can be either bimolecular (S_n2) or unimolecular (S_u1).

3.1.1 The S_n2 Mechanism

The S_n2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.^[10] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.^[7]

For **2-bromo-4-methylpentane**, the S_n2 pathway is subject to steric hindrance.^[11] The presence of the methyl group on the main chain and the isobutyl group creates a moderately crowded environment around the reaction center, slowing the reaction rate compared to primary alkyl halides.^{[6][10][12][13][14]} Strong, non-bulky nucleophiles and polar aprotic

solvents favor the S_N2 mechanism. A typical example is the reaction with sodium cyanide in diethyl ether to form 2,4-dimethylpentanenitrile.[15]

S_N2 Reaction Pathway

3.1.2 The S_N1 Mechanism

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate and a bromide ion.[7][16] This is followed by a rapid attack of a (usually weak) nucleophile on the carbocation.[17]

This pathway is favored by polar protic solvents (e.g., ethanol, water), which stabilize the carbocation intermediate and the leaving group.[16] Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of the S_N1 pathway.[18][19] While carbocation rearrangements are possible to form more stable intermediates, a simple 1,2-hydride shift in the 4-methylpentan-2-yl cation does not result in a more stable tertiary carbocation.

[Click to download full resolution via product page](#)

S_N1 Reaction Pathway

3.1.3 Competition Factors: S_N1 vs. S_N2

Factor	Favors S _n 1	Favors S _n 2	Rationale
Substrate	3° > 2° > 1°	1° > 2° > 3°	Carbocation stability vs. Steric hindrance. [9] [10]
Nucleophile	Weak (e.g., H ₂ O, ROH)	Strong (e.g., CN ⁻ , OH ⁻ , RS ⁻)	S _n 1 rate is independent of the nucleophile; S _n 2 requires a strong nucleophile to attack. [7]
Solvent	Polar Protic (e.g., ethanol)	Polar Aprotic (e.g., acetone, DMSO)	Protic solvents stabilize the carbocation intermediate; aprotic solvents do not solvate the nucleophile as strongly. [16]
Leaving Group	Good (I ⁻ > Br ⁻ > Cl ⁻)	Good (I ⁻ > Br ⁻ > Cl ⁻)	A better leaving group facilitates both reactions by stabilizing the transition state. [10]

Elimination Reactions

Elimination reactions involve the removal of a hydrogen atom from a β -carbon (a carbon adjacent to the one bearing the bromine) and the bromine atom, forming an alkene.

3.2.1 The E2 Mechanism

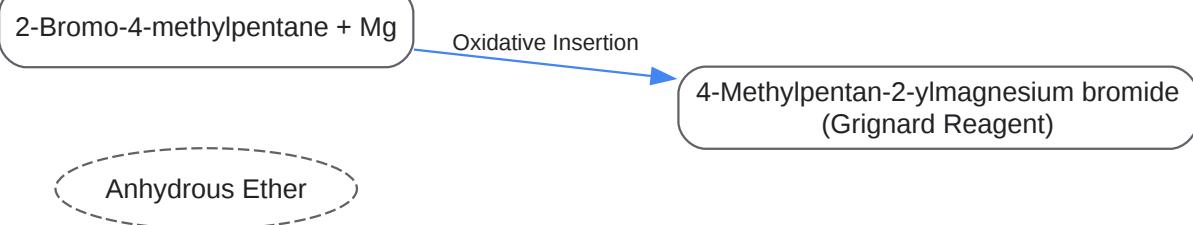
The E2 (Elimination Bimolecular) reaction is a concerted process where a strong base removes a β -hydrogen, simultaneously forming a double bond and ejecting the bromide leaving group. [\[20\]](#) This mechanism is favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures.[\[9\]](#) According to Zaitsev's rule, the major product is typically the more

substituted (and thus more stable) alkene.[20][21] For **2-bromo-4-methylpentane**, this would be 4-methyl-2-pentene. The less substituted alkene, 4-methyl-1-pentene, is the minor (Hofmann) product.

E2 Reaction Pathway

3.2.2 The E1 Mechanism

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the S_n1 reaction.[22][23] Following the formation of the carbocation, a weak base (often the solvent) removes a β -hydrogen to form the alkene. E1 reactions almost always compete with S_n1 reactions and are favored by heat.[18] Similar to E2, the Zaitsev product (4-methyl-2-pentene) is generally the major product.


[Click to download full resolution via product page](#)

E1 Reaction Pathway

Other Key Reactions

Grignard Reagent Formation

2-Bromo-4-methylpentane readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium halide, known as a Grignard reagent.[24][25][26][27] This reaction is a classic example of "umpolung" or polarity reversal, where the electrophilic carbon of the C-Br bond is converted into a highly nucleophilic carbanion-like carbon in the C-Mg bond.[26] The mechanism involves a single-electron transfer (SET) from the magnesium surface to the alkyl halide.[28] Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.[25]

[Click to download full resolution via product page](#)

Grignard Reagent Synthesis

Quantitative Reactivity Data Carbon-Halogen Bond Dissociation Energies (BDE)

The reactivity of alkyl halides is inversely related to the C-X bond strength; weaker bonds are more easily broken.^[9] The C-Br bond is significantly weaker than C-Cl and C-F bonds, contributing to the utility of bromoalkanes in synthesis.

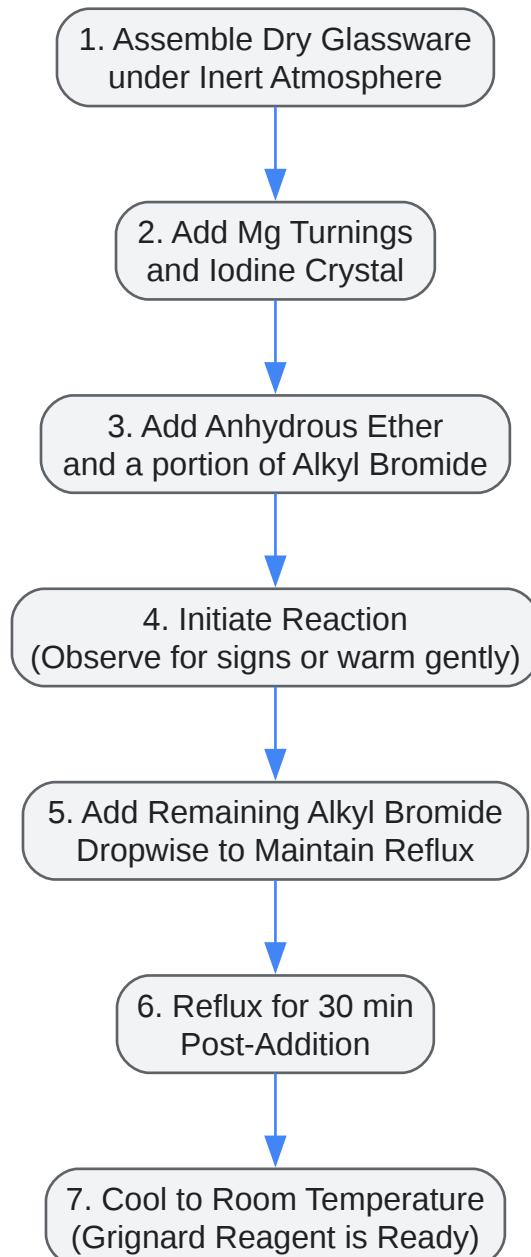
Bond	Bond Dissociation Energy (kJ/mol)
C-F	~484 ^[9]
C-Cl	~338 ^[9]
C-Br	~276 ^[9]
C-I	~238 ^[9]

Note: These are average values; the exact BDE can vary slightly based on the specific molecular structure.

Experimental Protocol: Synthesis of 4-Methylpentan-2-ylmagnesium Bromide

This protocol details the formation of a Grignard reagent from **2-bromo-4-methylpentane**.

Safety Note: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified fume hood, away from ignition sources, and with appropriate personal


protective equipment. All glassware must be rigorously dried to prevent the reaction from being quenched by water.[\[27\]](#)

Materials:

- Magnesium turnings
- Iodine crystal (as an initiator)
- **2-Bromo-4-methylpentane**
- Anhydrous diethyl ether
- Round-bottom flask, reflux condenser, dropping funnel (all oven- or flame-dried)
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- Setup: Assemble the dry glassware. Place magnesium turnings (1.2 eq.) in the round-bottom flask with a magnetic stir bar. Add a single crystal of iodine. Fit the flask with the reflux condenser and dropping funnel, and establish an inert atmosphere.
- Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. Prepare a solution of **2-bromo-4-methylpentane** (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
- Reaction: Add a small amount of the alkyl bromide solution to the magnesium. The disappearance of the iodine color and/or gentle bubbling indicates the reaction has started. If it does not start, gentle warming with a water bath may be required.
- Addition: Once initiated, add the remaining **2-bromo-4-methylpentane** solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue to stir the mixture and reflux gently (if necessary) for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray/cloudy solution is the Grignard reagent, which should be used immediately for subsequent synthetic steps.[\[25\]](#)

[Click to download full resolution via product page](#)

Experimental Workflow for Grignard Synthesis

Conclusion

The reactivity of the C-Br bond in **2-bromo-4-methylpentane** is multifaceted, allowing access to a range of important chemical transformations. As a secondary alkyl halide, it exists at the mechanistic borderline, where subtle changes in reaction conditions can steer the outcome towards S_n1, S_n2, E1, or E2 pathways. Its steric profile moderates S_n2 reactivity while its ability

to form a relatively stable secondary carbocation enables S_N1/E1 pathways. Furthermore, its efficient conversion to a Grignard reagent makes it a valuable building block for introducing the branched 4-methylpentyl group in complex molecule synthesis. A thorough understanding of these competing factors is critical for researchers aiming to control the reaction outcomes and leverage this versatile reagent in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 30310-22-6: 2-Bromo-4-methylpentane | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 2-bromo-4-methylpentane (C6H13Br) [pubchemlite.lcsb.uni.lu]
- 3. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]
- 4. 2-Bromo-4-methylpentane | C6H13Br | CID 121776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 2-bromo-4-methyl- [webbook.nist.gov]
- 6. 2-Bromo-4-methylpentane | Alkylating Agent | RUO [benchchem.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 9. quora.com [quora.com]
- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. Answered: 2-bromo-4-methylpentane is being reacted with sodium cyanide in diethyl ether (set up the reaction – next you will get a description of the mechanism to draw).... | bartleby [bartleby.com]

- 16. crab.rutgers.edu [crab.rutgers.edu]
- 17. youtube.com [youtube.com]
- 18. Quiz 8 [web.pdx.edu]
- 19. Solved (a) during its solvolysis reaction, some | Chegg.com [chegg.com]
- 20. sarthaks.com [sarthaks.com]
- 21. Predict the elimination products of the following reactions. When... | Study Prep in Pearson+ [pearson.com]
- 22. youtube.com [youtube.com]
- 23. brainly.com [brainly.com]
- 24. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. adichemistry.com [adichemistry.com]
- 27. chemguide.co.uk [chemguide.co.uk]
- 28. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Reactivity profile of the carbon-bromine bond in 2-Bromo-4-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050952#reactivity-profile-of-the-carbon-bromine-bond-in-2-bromo-4-methylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com